molecular formula C14H20BrNZn B14876958 4-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide

4-[(N-Methylcyclohexylamino)methyl]phenylZinc bromide

Cat. No.: B14876958
M. Wt: 347.6 g/mol
InChI Key: QIGUQOYQNXLYLQ-UHFFFAOYSA-M
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Description

4-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc compound used in various organic synthesis reactions. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic reagent. The presence of tetrahydrofuran as a solvent stabilizes the organozinc species, making it more reactive and easier to handle in laboratory settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide typically involves the reaction of 4-bromobenzyl chloride with N-methylcyclohexylamine to form the corresponding amine. This intermediate is then treated with zinc bromide in the presence of a base, such as lithium chloride, in tetrahydrofuran to yield the desired organozinc compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide undergoes several types of reactions, including:

    Cross-coupling reactions: It is commonly used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.

    Substitution reactions: The compound can participate in nucleophilic substitution reactions, replacing halide groups in organic molecules.

Common Reagents and Conditions

    Palladium catalysts: Often used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the reaction.

    Solvents: Tetrahydrofuran is commonly used due to its ability to stabilize the organozinc species.

Major Products

The major products formed from these reactions are typically biaryl compounds or other complex organic molecules, depending on the specific reactants used in the coupling reactions .

Scientific Research Applications

4-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide involves the transfer of the phenyl group from the zinc atom to an electrophilic carbon atom in the presence of a palladium catalystThe molecular targets and pathways involved include the activation of the palladium catalyst and the formation of a palladium-phenyl intermediate, which then reacts with the electrophilic carbon to form the final product .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Morpholino)methyl]phenylzinc iodide
  • Phenylzinc bromide
  • Benzylzinc bromide

Uniqueness

4-[(N-Methylcyclohexylamino)methyl]phenylzinc bromide is unique due to the presence of the N-methylcyclohexylamino group, which can influence the reactivity and selectivity of the compound in various reactions. This structural feature distinguishes it from other organozinc compounds and can lead to different reaction outcomes and applications .

Properties

Molecular Formula

C14H20BrNZn

Molecular Weight

347.6 g/mol

IUPAC Name

bromozinc(1+);N-methyl-N-(phenylmethyl)cyclohexanamine

InChI

InChI=1S/C14H20N.BrH.Zn/c1-15(14-10-6-3-7-11-14)12-13-8-4-2-5-9-13;;/h4-5,8-9,14H,3,6-7,10-12H2,1H3;1H;/q-1;;+2/p-1

InChI Key

QIGUQOYQNXLYLQ-UHFFFAOYSA-M

Canonical SMILES

CN(CC1=CC=[C-]C=C1)C2CCCCC2.[Zn+]Br

Origin of Product

United States

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